molecular formula C25H30FN3O5 B3968924 1-benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine oxalate

1-benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine oxalate

Cat. No. B3968924
M. Wt: 471.5 g/mol
InChI Key: PGYYOUBDKVKNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine oxalate, also known as F13714, is a novel compound that has attracted attention in the scientific community due to its potential therapeutic applications. F13714 is a piperazine derivative that has been synthesized through a multi-step process.

Mechanism of Action

The exact mechanism of action of 1-benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine oxalate is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action is thought to contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which is believed to contribute to its therapeutic effects. It has also been shown to have minimal affinity for other neurotransmitter receptors, which suggests that it may have fewer side effects than other antipsychotic and antidepressant drugs.

Advantages and Limitations for Lab Experiments

1-benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine oxalate has several advantages for lab experiments. It has been shown to be highly selective for dopamine D2 and serotonin 5-HT1A receptors, which makes it a useful tool for studying these receptors. It also has a long half-life, which allows for sustained exposure in animal models. However, this compound is not currently available as a commercial drug, which limits its accessibility for research purposes.

Future Directions

There are several future directions for research on 1-benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine oxalate. One area of interest is its potential as a treatment for other psychiatric disorders, such as bipolar disorder and anxiety disorders. Another area of interest is its potential as a tool for studying the dopamine and serotonin systems in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop a commercial drug formulation.

Scientific Research Applications

1-benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine oxalate has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound has potent antipsychotic effects in animal models, suggesting that it could be a potential treatment for schizophrenia. Another study found that this compound has antidepressant effects in animal models, suggesting that it could be a potential treatment for depression.

properties

IUPAC Name

[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]-(3-fluorophenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O.C2H2O4/c24-21-8-4-7-20(17-21)23(28)27-11-9-22(10-12-27)26-15-13-25(14-16-26)18-19-5-2-1-3-6-19;3-1(4)2(5)6/h1-8,17,22H,9-16,18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYYOUBDKVKNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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